1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine
Overview
Description
1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-nitrophenylsulfonyl group and a 3-phenoxybenzyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine typically involves multiple steps:
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Formation of the Piperazine Core: : The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines .
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Introduction of the 2-Nitrophenylsulfonyl Group: : The 2-nitrophenylsulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of the piperazine derivative with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine .
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Attachment of the 3-Phenoxybenzyl Group: : The 3-phenoxybenzyl group can be attached through a nucleophilic substitution reaction. This involves the reaction of the piperazine derivative with 3-phenoxybenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The phenoxybenzyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Coupling Reagents: Boronic acids, palladium catalyst.
Major Products Formed
Reduction: Formation of 1-[(2-aminophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Chemical Biology: It is employed in the development of chemical probes for studying protein-ligand interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The phenoxybenzyl group can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine: Similar structure but with a different position of the nitro group.
1-[(2-nitrophenyl)sulfonyl]-4-(3-phenylbenzyl)piperazine: Similar structure but without the phenoxy group.
Uniqueness
1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is unique due to the presence of both the 2-nitrophenylsulfonyl and 3-phenoxybenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c27-26(28)22-11-4-5-12-23(22)32(29,30)25-15-13-24(14-16-25)18-19-7-6-10-21(17-19)31-20-8-2-1-3-9-20/h1-12,17H,13-16,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXPXZJZTCAHBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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